Pyrrolomycin B Demonstrates Significantly Lower Acute In Vivo Toxicity Compared to Closest Analog Pyrrolomycin A and Dioxapyrrolomycin
In direct head-to-head comparison, Pyrrolomycin B exhibits a markedly superior acute in vivo safety profile relative to its closest natural analog, Pyrrolomycin A, and the structurally related dioxapyrrolomycin. The intraperitoneal LD50 for Pyrrolomycin B in JCL-ICR mice is approximately 100 mg/kg, which is 4.7-fold higher than the 21.2 mg/kg observed for Pyrrolomycin A, and over 7-fold higher than the oral LD50 of 13 mg/kg reported for dioxapyrrolomycin [1]. This substantial difference in maximum tolerated dose is a critical determinant for experimental design in animal models.
| Evidence Dimension | In vivo acute toxicity (LD50) |
|---|---|
| Target Compound Data | ~100 mg/kg (i.p.) |
| Comparator Or Baseline | Pyrrolomycin A: 21.2 mg/kg (i.p.); Dioxapyrrolomycin: 13 mg/kg (p.o.) |
| Quantified Difference | 4.7-fold higher LD50 vs. Pyrrolomycin A; >7-fold higher LD50 vs. dioxapyrrolomycin |
| Conditions | JCL-ICR mouse model; intraperitoneal (i.p.) and oral (p.o.) administration |
Why This Matters
This quantitative difference in LD50 dictates that Pyrrolomycin B is the preferred choice for in vivo studies requiring a wider therapeutic window and reduced animal toxicity, enabling dosing regimens that would be impossible with more toxic analogs like Pyrrolomycin A or dioxapyrrolomycin.
- [1] Cascioferro S, Raimondi MV, Cusimano MG, Raffa D, Maggio B, Daidone G, et al. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins. Molecules. 2015;20(12):21658-21671. (Citing primary literature: LD50 values for dioxapyrrolomycin [31], pyrrolomycins A/B [37], and C/D [35]). View Source
